Cas no 6753-98-6 (α-Humulene)

α-Humulene 化学的及び物理的性質
名前と識別子
-
- 1,4,8-Cycloundecatriene,2,6,6,9-tetramethyl-, (1E,4E,8E)-
- A-HUMULENE
- alpha-Humulene
- HUMULENE, alpha-(P)
- α-CARYOPHYLLENE
- α-Humulene
- &alpha
- (1E,4E,8E)-alpha-humulene
- alpha-Caryophyllene
- (1E,4E,8E)-2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene
- a -Caryophyllene
- Humulene
- (+/-)-alpha-Humulene
- α-Humulene
- (E,E,E)-2,6,6,9-tetramethyl-1,4,8-cycloundecatriene
- ?-Caryophyllene
- (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene
- 6753-98-6
- Spectrum2_001995
- KBio2_000593
- KBio2_005729
- KBio1_001509
- FT-0622161
- Spectrum_000133
- DTXSID50863940
- SpecPlus_000469
- Spectrum4_001969
- DivK1c_006565
- SPBio_002209
- KBioSS_000593
- 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-
- HUMULENE (alpha)
- KBio3_002089
- Spectrum3_001125
- ?-Humulene
- 2,6,6,9-tetramethylcycloundeca-1,4,8-triene
- KBioGR_002442
- KBio2_003161
- Humulene; alpha-Caryophyllene
- ?-Humulene 1000 microg/mL in Isopropanol
- NCGC00178590-01
- AKOS025295621
- A902623
- (1Z,4Z,8Z)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene
- 2,6,6,9-tetramethyl-cycloundeca-1,4,8-triene
- (1Z,4Z,8Z)-2,6,6,9-tetramethyl-cycloundeca-1,4,8-triene
- Humulene-alpha
-
- MDL: MFCD00042689
- インチ: InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10+
- InChIKey: FAMPSKZZVDUYOS-HRGUGZIWSA-N
- ほほえんだ: C/C/1=C\CC(/C=C/C/C(=C/CC1)/C)(C)C
計算された属性
- せいみつぶんしりょう: 204.18800
- どういたいしつりょう: 204.188
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 3
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 0.889 g/mL at 20 °C(lit.)
- ゆうかいてん: 113 ºC
- ふってん: 166-168 °C(lit.)
- フラッシュポイント: 華氏温度:194°f
摂氏度:90°c - 屈折率: n20/D 1.503(lit.)
- ようかいど: Insuluble (2.2E-6 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 5.03540
- じょうきあつ: 0.0±0.3 mmHg at 25°C
- 濃度: 2000 μg/mL in methanol
- マーカー: 4753
- かんど: 空気に敏感である
α-Humulene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:10-23
- RTECS番号:GZ4817500
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
α-Humulene 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
α-Humulene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N6968-100mg |
α-Humulene |
6753-98-6 | 98.53% | 100mg |
¥900 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CN987-0.5ml |
α-Humulene |
6753-98-6 | 93.0%(GC) | 0.5ml |
¥1240.0 | 2023-09-02 | |
ChemFaces | CFN93582-20mg |
Alpha-caryophyllene |
6753-98-6 | >=98% | 20mg |
$60 | 2021-07-22 | |
TRC | H674570-1g |
Humulene |
6753-98-6 | 1g |
$ 413.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C868842-200μl |
alpha-Caryophyllene |
6753-98-6 | 93% | 200μl |
498.00 | 2021-05-17 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64766-100mg |
α-Humulene |
6753-98-6 | 98% | 100mg |
¥1396.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1373-25 mg |
Alpha-caryophyllene |
6753-98-6 | 25mg |
¥693.00 | 2022-04-26 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-233773-1 ml |
α-Humulene, |
6753-98-6 | ≥93% | 1 ml |
¥1354.00 | 2023-09-05 | |
CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS1174-0100 |
α-Caryophyllene |
6753-98-6 | 90.0%(GC) | 0.1ml |
500.00 | 2023-03-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83351-100MG |
α-Humulene |
6753-98-6 | 100mg |
¥3115.64 | 2025-01-16 |
α-Humulene 関連文献
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Ronald Bentley Nat. Prod. Rep. 2008 25 118
-
2. In vitro production and biosynthesis of fomajorin D and S by Fomes annosus(Fr.) CookeDervilla M. X. Donnelly,Joseph O'Reilly,Judith Polonsky,M. Helen Sheridan J. Chem. Soc. Perkin Trans. 1 1987 1869
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Analytical Methods Committee Analyst 1988 113 1125
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Jeffrey D. Rudolf,Chin-Yuan Chang Nat. Prod. Rep. 2020 37 425
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Analytical Methods Committee Analyst 1997 122 1167
-
Chen-Yu Chiang,Masao Ohashi,Yi Tang Nat. Prod. Rep. 2023 40 89
-
7. The action of nitrogen dioxide and nitric oxide on humulene, C15H24, and humulene nitrosite, C15H24N2O3. Reaction mechanisms and isolation and characterization of reaction productsDerek K. MacAlpine,Andrew L. Porte,George A. Sim J. Chem. Soc. Perkin Trans. 1 1981 999
-
J. S. Roberts,I. Bryson Nat. Prod. Rep. 1984 1 105
-
Analytical Methods Committee Analyst 1984 109 1343
-
10. Biosynthesis of illudosin, a fomannosane-type sesquiterpene, by the Basidiomycete Omphalotus nidiformisMaree L. Burgess,Kevin D. Barrow J. Chem. Soc. Perkin Trans. 1 1999 2461
関連分類
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Miscellaneous
- Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids
α-Humuleneに関する追加情報
α-Humulene (CAS No. 6753-98-6): A Comprehensive Overview
α-Humulene, also known as CAS 6753-98-6, is a naturally occurring terpene that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound, a member of the sesquiterpene family, is found in a variety of plants, including hops, cannabis, and certain aromatic herbs. Its unique chemical structure and bioactive properties have made it a subject of extensive research, particularly in the realms of pharmacology, food science, and cosmetics.
The molecular structure of α-Humulene is characterized by a bicyclic framework with a conjugated diene system, which contributes to its stability and reactivity. This structure not only imparts α-Humulene with its characteristic aroma but also plays a crucial role in its pharmacological effects. Recent studies have highlighted its potential as an anti-inflammatory agent, with research indicating that α-Humulene can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for treating inflammatory diseases such as arthritis and dermatitis.
In addition to its anti-inflammatory properties, α-Humulene has also been investigated for its antioxidant activity. Antioxidants are essential for neutralizing free radicals, which are harmful molecules that can damage cells and contribute to aging and various diseases. Studies have shown that α-Humulene exhibits potent antioxidant activity, potentially offering protection against oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders.
The cosmetic industry has also taken notice of α-Humulene, particularly due to its potential benefits for skin health. Research suggests that α-Humulene may promote collagen synthesis and improve skin elasticity, making it a valuable ingredient in anti-aging products. Furthermore, its ability to modulate sebum production has led to its exploration as a treatment for acne and other skin disorders.
From a food science perspective, α-Humulene is recognized for its role in imparting the characteristic aroma of hops used in brewing. Beyond its sensory properties, recent studies have explored its potential as a natural food preservative due to its antimicrobial activity against common foodborne pathogens such as *Escherichia coli* and *Salmonella*. This dual functionality makes α-Humulene an attractive option for both enhancing flavor profiles and ensuring food safety.
Recent advancements in analytical techniques have enabled researchers to better understand the biosynthesis and metabolic pathways of α-Humulene. This knowledge is paving the way for more efficient production methods, including microbial fermentation and genetic engineering, which could significantly enhance the scalability of this compound for commercial applications.
In conclusion, α-Humulene (CAS No. 6753-98-6) is a multifaceted compound with immense potential across various industries. Its anti-inflammatory, antioxidant, cosmetic, and antimicrobial properties make it a valuable natural product with applications ranging from pharmaceuticals to food additives. As research continues to uncover new insights into its mechanisms of action and therapeutic potentials, α-Humulene is poised to play an increasingly important role in modern science and industry.
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